molecular formula C15H10ClNO B8756361 5-chloro-3,4-diphenylisoxazole CAS No. 63954-98-3

5-chloro-3,4-diphenylisoxazole

Katalognummer: B8756361
CAS-Nummer: 63954-98-3
Molekulargewicht: 255.70 g/mol
InChI-Schlüssel: YYSXLVDHORZDIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-3,4-diphenylisoxazole: is a heterocyclic compound that belongs to the class of oxazoles Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,4-diphenylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloroacetophenone with benzaldehyde in the presence of a base, followed by cyclization with hydroxylamine hydrochloride. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing waste and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-3,4-diphenylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce 3,4-diphenyl-1,2-dihydro-oxazole .

Wissenschaftliche Forschungsanwendungen

5-chloro-3,4-diphenylisoxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-chloro-3,4-diphenylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-chloro-3,4-diphenylisoxazole is unique due to the presence of the chlorine atom, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .

Eigenschaften

CAS-Nummer

63954-98-3

Molekularformel

C15H10ClNO

Molekulargewicht

255.70 g/mol

IUPAC-Name

5-chloro-3,4-diphenyl-1,2-oxazole

InChI

InChI=1S/C15H10ClNO/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H

InChI-Schlüssel

YYSXLVDHORZDIP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.